![molecular formula C12H16ClN3S B1470775 6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine CAS No. 1528528-91-7](/img/structure/B1470775.png)
6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine
Overview
Description
6-Chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine (CCMTPA) is a novel pyrimidine-based compound that has been gaining attention in the scientific community due to its unique properties and potential applications. CCMTPA has been studied for its potential to act as a ligand for copper and its ability to bind with proteins. In addition, CCMTPA has been found to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the biosynthesis of folic acid.
Scientific Research Applications
Synthesis and Heterocyclic Chemistry Research into related pyrimidine derivatives emphasizes synthetic pathways and the production of compounds with potential biological applications. For example, Tumkevicius et al. (2000) detailed the synthesis of methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids, showcasing methods relevant for creating structurally similar compounds to 6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine. Such synthetic strategies are crucial for developing molecules with tailored properties for fungicidal applications (Tumkevicius, Urbonas, & Vainilavicius, 2013).
Biological Activities The exploration of pyrimidine derivatives extends into biological activities, where compounds are evaluated for their potential fungicidal, insecticidal, and antimicrobial properties. For instance, compounds designed around the pyrimidine core structure have been synthesized and assessed for their fungicidal and insecticidal activities, as discussed by Chen and Shi (2008). This suggests a broad interest in leveraging the pyrimidine scaffold for developing agents against a range of biological targets (Chen & Shi, 2008).
Antimicrobial and Antifungal Research Further investigations into pyrimidine derivatives, similar to 6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine, reveal their potential in antimicrobial and antifungal applications. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone and evaluated their antibacterial and antifungal activities, illustrating the versatility of pyrimidine-related compounds in combating microbial pathogens (Patel & Patel, 2017).
properties
IUPAC Name |
6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3S/c1-16(9-4-5-17-7-9)11-6-10(13)14-12(15-11)8-2-3-8/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLLQKHSAVVMYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C2=CC(=NC(=N2)C3CC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-cyclopropyl-N-methyl-N-(thiolan-3-yl)pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.